![molecular formula C9H16N2O B1144064 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride CAS No. 1251008-10-2](/img/structure/B1144064.png)

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azaspirodecanone derivatives, including 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride, often involves complex chemical reactions designed to introduce or modify specific functional groups within the molecule. A notable method for synthesizing similar compounds involves the reaction of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with various substitutions to achieve targeted antiviral properties (Çağla Begüm Apaydın et al., 2019). Another approach involves the synthesis of 8-substituted-2-oxo-8-azaspiro (4,5)decan-1-ones to explore their cholinergic properties, although these specific derivatives showed no significant activity (G. Cignarella et al., 1993).

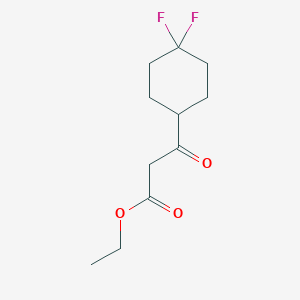

Molecular Structure Analysis

The molecular structure of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride is characterized by its spirocyclic framework, which incorporates a nitrogen atom within the ring system. This structural motif is crucial for the compound's reactivity and interaction with biological targets. Structural analysis through methods like X-ray crystallography provides detailed insight into the compound's conformation and helps in understanding its reactivity and binding properties. For instance, the synthesis and structural analysis of related azaspirodecanone compounds reveal the importance of the spirocyclic structure in determining their biological activities (Roger Aki Fujimoto et al., 1989).

Wissenschaftliche Forschungsanwendungen

- Synthesis of 8-oxa-2-azaspiro [4.5]decane

- Application Summary : This compound is synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . It is promising for the production of important biologically active compounds .

- Methods of Application : The synthesis involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane .

- Results : The synthesis results in a new 8-oxa-2-azaspiro [4.5]decane compound .

-

Synthesis of Enantiopure 1-Azaspiro[4.5]decanes

- Application Summary : This compound is used in the synthesis of enantiopure 1-azaspiro[4.5]decanes by iodoaminocyclization of allylaminocyclohexanes . These are potential building blocks in the synthesis of the immunosuppressant FR901483 as well as TAN1251 derivatives .

- Methods of Application : The synthesis involves the treatment of homoallylamine I with iodine, which promotes the electrophilic cyclofunctionalization of the unsaturated amine to give five-membered ring II .

- Results : The synthesis results in new enantiopure 1-azaspiro[4.5]decanes .

-

Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane

- Application Summary : New 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . These compounds showed moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .

- Methods of Application : The synthesis involves the reaction of 1-thia-azaspiro[4.5]decane with various reagents to form the desired derivatives .

- Results : The synthesized compounds showed promising anticancer activity .

-

Synthesis of 8-oxa-2-azaspiro [4.5]decane

- Application Summary : This compound is synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . It is promising for the production of important biologically active compounds .

- Methods of Application : The synthesis involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane .

- Results : The synthesis results in a new 8-oxa-2-azaspiro [4.5]decane compound .

-

Antiviral Activity of Indole Derivatives

- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . One of the compounds showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

- Methods of Application : The synthesis involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .

- Results : The synthesized compounds showed promising antiviral activity .

-

Synthesis of 1-Thia-4-azaspiro[4.5]decan Incorporating the Substituted Cyclohexyl Ring

- Application Summary : The free hydroxyl thioglycosides of the (thiadiazolyl)thia-4-azaspiro [4.5]decan incorporating the substituted cyclohexyl ring were obtained by deacetylation reactions of their acetylated precursors with methanolic ammonia solution .

- Methods of Application : The synthesis involves the deacetylation reactions of the acetylated precursors of the (thiadiazolyl)thia-4-azaspiro [4.5]decan .

- Results : The synthesized compounds showed promising anticancer activity .

Zukünftige Richtungen

The future research directions for “8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride” and related compounds could involve further exploration of their potential as selective inhibitors for various kinases . These compounds could have significant implications in the development of new therapeutic strategies.

Eigenschaften

IUPAC Name |

8-amino-1-azaspiro[4.5]decan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-7-1-4-9(5-2-7)6-3-8(12)11-9;/h7H,1-6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAFUSBIDBYWHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N)CCC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-N-methylbenzo[D]oxazol-2-amine](/img/structure/B1143981.png)